molecular formula C14H13N3O3 B2794609 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034544-66-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2794609
CAS No.: 2034544-66-4
M. Wt: 271.276
InChI Key: QUQSESRAILNXEA-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring dual furan rings and a pyrazole moiety linked via an ethyl-carboxamide bridge.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSESRAILNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Key Structural Features Key Differences
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Nitro-pyrazole, thiophene, carboxamide Thiophene replaces furan; nitro group
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitro-furan, cyclohexylamine Single furan; lacks pyrazole
N-[4-(Diethylamino)phenyl]-2-[2-(Thiophen-2-yl)ethyl]furan-3-carboxamide (47i) Thiophene-ethyl, diethylamino-phenyl Thiophene replaces pyrazole; bulky amine
Methyl [3-(Propan-2-ylcarbamoyl)Furan-2-yl]Acetate (95a) Furan-carboxamide, ester, isopropylamine Ester group; simpler substituents

Key Observations :

Heterocyclic Diversity: The target compound’s dual furan and pyrazole system distinguishes it from analogs with single heterocycles (e.g., 22a, 95a) or thiophene substitutions (e.g., 21, 47i).

Electronic Effects : Unlike nitro-containing analogs (21, 22a), the target compound lacks electron-withdrawing groups, which may reduce reactivity but improve metabolic stability .

Steric Considerations : The ethyl bridge in the target compound introduces conformational flexibility absent in rigid analogs like 95a or 47i, possibly affecting binding affinity in pharmacological contexts .

Physicochemical Properties

While specific data for the target compound is unavailable, comparisons can be inferred:

  • Melting Points : Nitro-substituted analogs (e.g., 21, 22a) exhibit higher melting points (e.g., 297°C for 21) due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). The target compound’s melting point is likely lower, given the absence of nitro groups .
  • Solubility : The pyrazole and carboxamide groups may enhance aqueous solubility compared to ester derivatives (e.g., 95a) but reduce it relative to nitro-furans (e.g., 22a) due to reduced polarity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrazole core, using precursors like furan-2-carboxaldehyde and hydrazine derivatives.
  • Coupling reactions (e.g., amide bond formation) with coupling agents such as EDC/HOBt or DCC to link the furan-3-carboxamide moiety .
  • Purification via column chromatography (silica gel or reversed-phase) or HPLC to isolate the final product .
    Key challenges include optimizing reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to prevent side reactions .

Advanced: How can contradictions in biological activity data across in vitro models be resolved?

Methodological Answer:
Contradictions may arise from differences in cell-line specificity, assay conditions, or off-target effects. To address this:

  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
  • Perform dose-response studies to establish EC50/IC50 values under standardized conditions .
  • Employ target validation via CRISPR-Cas9 knockout or siRNA knockdown to confirm mechanistic pathways .
  • Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding affinities to related targets like kinase enzymes .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : To confirm the presence of furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.5 ppm), and carboxamide (δ 2.1–2.5 ppm) groups .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bends (amide I/II bands) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced: What methodologies optimize the study of macromolecular interactions (e.g., protein binding)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (ka/kd) using immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve 3D binding modes using SHELX for structure refinement (e.g., hydrogen-bonding networks with active sites) .

Basic: What structural features influence the compound’s chemical reactivity?

Methodological Answer:

  • Furan rings : Participate in electrophilic substitution due to electron-rich π-systems .
  • Pyrazole moiety : Acts as a hydrogen-bond acceptor, influencing solubility and target engagement .
  • Carboxamide group : Undergoes hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • QSAR Models : Predict logP (e.g., 2.8–3.5) and solubility using tools like Schrödinger’s QikProp .
  • Molecular Dynamics Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) .
  • ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity .

Basic: Which purification techniques ensure high yield and purity?

Methodological Answer:

  • Flash Chromatography : Separate intermediates using hexane/ethyl acetate gradients .
  • Preparative HPLC : Achieve >95% purity with C18 columns and acetonitrile/water mobile phases .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Stability-Indicating Assays : Monitor degradation via HPLC-UV at 254 nm .
  • pH Buffering : Use citrate (pH 4–6) to slow carboxamide hydrolysis .

Basic: How does logP affect the compound’s biological activity?

Methodological Answer:
A logP of ~3.2 (predicted) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. However, excessive lipophilicity (>4) may reduce aqueous solubility, requiring formulation with cyclodextrins or liposomes .

Advanced: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity probes to pull down interacting proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stability shifts .
  • Transcriptomic Profiling : Compare gene expression changes in treated vs. untreated cells .

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